N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide
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Description
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C24H20ClN7O3 and its molecular weight is 489.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting EGFR-TK, the compound can disrupt these pathways and potentially halt the growth of cancer cells .
Mode of Action
The compound interacts with EGFR-TK by binding to its active site, thereby inhibiting its activity . This prevents the receptor from phosphorylating and activating downstream signaling proteins, effectively blocking the signal transduction pathway .
Biochemical Pathways
The inhibition of EGFR-TK affects multiple biochemical pathways. Most notably, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, both of which are critical for cell proliferation and survival . By blocking these pathways, the compound can induce cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant anti-proliferative activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines . Additionally, it has been found to induce cell cycle arrest at the S phase and increase the percentage of apoptotic cells in a time-dependent manner .
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O3/c1-14-6-8-18(9-7-14)35-13-21(33)27-20-10-15(2)30-32(20)24-28-22-19(23(34)29-24)12-26-31(22)17-5-3-4-16(25)11-17/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLGRNPMXHPXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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